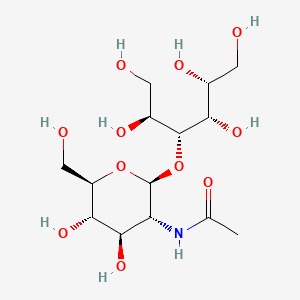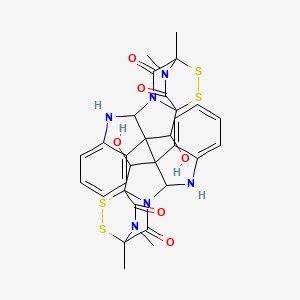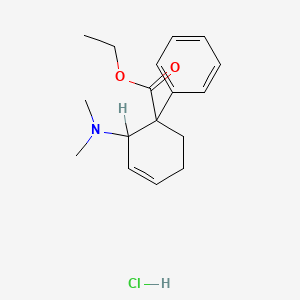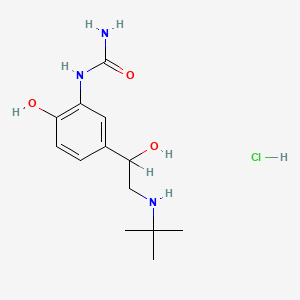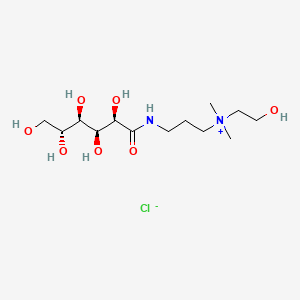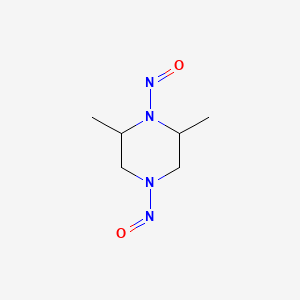
6-Isopropil-benzotiazol-2-ilamina
Descripción general
Descripción
6-Isopropyl-benzothiazol-2-ylamine is a chemical compound with the molecular formula C10H12N2S and a molecular weight of 192.28 g/mol . It belongs to the benzothiazole family, which is known for its significant pharmaceutical and biological activities . Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring . These compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .
Aplicaciones Científicas De Investigación
6-Isopropyl-benzothiazol-2-ylamine has numerous scientific research applications across various fields:
Análisis Bioquímico
Biochemical Properties
6-Isopropyl-benzothiazol-2-ylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an enzyme inhibitor, affecting the activity of certain enzymes involved in metabolic pathways. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing various biochemical processes. Additionally, 6-Isopropyl-benzothiazol-2-ylamine may interact with nucleic acids, potentially affecting gene expression and cellular signaling pathways .
Cellular Effects
The effects of 6-Isopropyl-benzothiazol-2-ylamine on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can influence the activity of transcription factors, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, 6-Isopropyl-benzothiazol-2-ylamine may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 6-Isopropyl-benzothiazol-2-ylamine exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 6-Isopropyl-benzothiazol-2-ylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Isopropyl-benzothiazol-2-ylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Isopropyl-benzothiazol-2-ylamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Isopropyl-benzothiazol-2-ylamine in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression, without causing significant toxicity. At higher doses, 6-Isopropyl-benzothiazol-2-ylamine can induce toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity. It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
6-Isopropyl-benzothiazol-2-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. Additionally, 6-Isopropyl-benzothiazol-2-ylamine can affect the regulation of metabolic pathways by modulating the activity of transcription factors and other regulatory proteins .
Transport and Distribution
The transport and distribution of 6-Isopropyl-benzothiazol-2-ylamine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of 6-Isopropyl-benzothiazol-2-ylamine within cells can influence its activity and function, affecting various cellular processes .
Subcellular Localization
6-Isopropyl-benzothiazol-2-ylamine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Alternatively, 6-Isopropyl-benzothiazol-2-ylamine may accumulate in the cytoplasm or other organelles, affecting cellular metabolism and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole compounds, including 6-Isopropyl-benzothiazol-2-ylamine, can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . These reactions typically require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane . This method is efficient, economical, and convenient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropyl-benzothiazol-2-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4) . Substitution reactions often involve halogenating agents and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Isopropyl-benzothiazol-2-ylamine include other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . These compounds share a common benzothiazole core structure but differ in their substituents.
Uniqueness
6-Isopropyl-benzothiazol-2-ylamine is unique due to its specific isopropyl and amine substituents, which confer distinct chemical and biological properties . These unique features make it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
6-propan-2-yl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQDAIVDZXQKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344995 | |
| Record name | 6-Isopropyl-benzothiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32895-14-0 | |
| Record name | 6-Isopropyl-benzothiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


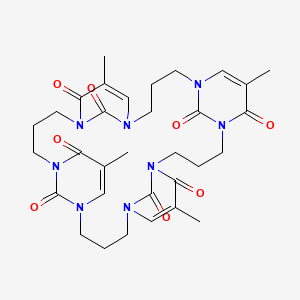
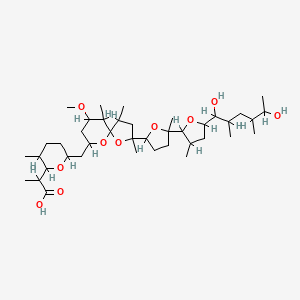
![Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1)](/img/structure/B1198365.png)
![Pyrido[2,1-a][2]benzazepine-4-carboxylicacid,7-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-,diphenylmethyl ester, (4S,7S,12bR)-](/img/structure/B1198366.png)
